molecular formula C21H28N2O2 B249551 N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide

Cat. No. B249551
M. Wt: 340.5 g/mol
InChI Key: YTOSXKGXDURRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell lymphomas and leukemias.

Mechanism of Action

N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide binds irreversibly to BTK, thereby inhibiting its activity and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. Additionally, N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide has been shown to modulate the tumor microenvironment, leading to increased immune cell infiltration and activation.

Advantages and Limitations for Lab Experiments

One advantage of N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide is its high potency and selectivity for BTK, which makes it an attractive therapeutic candidate for the treatment of B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain clinical scenarios, such as in patients who may require rapid reversal of its effects.

Future Directions

There are several potential future directions for the development of N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide. One area of focus is the identification of biomarkers that may predict response to therapy. Additionally, the combination of N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide with other targeted therapies or immunotherapies may enhance its anti-tumor activity. Finally, the development of N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide as a treatment for other BTK-dependent diseases, such as autoimmune disorders, is an area of ongoing investigation.

Synthesis Methods

The synthesis of N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide involves a multi-step process that begins with the preparation of the key intermediate, 2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetic acid. This intermediate is then converted to the final product through a series of chemical reactions, including amide bond formation and tert-butyl group protection.

Scientific Research Applications

N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-tert-butyl-2-[4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C21H28N2O2/c1-16-5-7-17(8-6-16)13-22-14-18-9-11-19(12-10-18)25-15-20(24)23-21(2,3)4/h5-12,22H,13-15H2,1-4H3,(H,23,24)

InChI Key

YTOSXKGXDURRKC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC(=O)NC(C)(C)C

Origin of Product

United States

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